N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Affinity and Selectivity
Research highlights the use of structural analogs of N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide in probing sigma receptor subtype affinities and selectivities. Methyl substitution on the piperidine ring of related derivatives has been explored for selective binding and activity at sigma(1) receptors, indicating potential applications in tumor research and therapy due to demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a putative sigma(1) antagonist activity (Berardi et al., 2005).
Sphingosine-1-Phosphate Receptor Agonism
Another area of application is in the modulation of the sphingosine-1-phosphate (S1P) receptor, where derivatives have been discovered as selective agonists for S1P1 and S1P5 receptors. This selectivity is crucial for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS), highlighting the compound's potential in therapeutic development (Kurata et al., 2017).
Antiestrogenic Activity
The compound and its structural analogs have shown potent antiestrogenic activity, indicating potential applications in the treatment of estrogen receptor-positive cancers. This activity was demonstrated through both oral and subcutaneous administration in rats and mice, with high binding affinity to rat uterine cytosol estrogen receptors, surpassing that of estradiol, which highlights its therapeutic potential in hormone-dependent cancers (Jones et al., 1979).
Inhibitors of Enzymatic Activity
The synthesis and evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase (P450 17) have been explored. This enzyme is crucial in the biosynthesis of steroids, indicating the compound's potential use in managing conditions related to steroid hormone imbalance (Zhuang & Hartmann, 1998).
5-Hydroxytryptamine7 (5-HT7) Receptor Agents
Compounds structurally related to this compound have been prepared and assessed for their affinity towards serotonin (5-HT) receptors, particularly 5-HT7. These studies aid in understanding the structural requirements for receptor affinity and selectivity, providing insights into the development of novel therapeutics for neurological and psychiatric disorders (Leopoldo et al., 2004).
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-27-17-7-6-15(21)10-16(17)23-19(25)18(24)22-12-20(26)9-8-13-4-2-3-5-14(13)11-20/h2-7,10,26H,8-9,11-12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMDHPSJJOLIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.